molecular formula C26H19NO4 B5805257 2-Benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid

2-Benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid

Cat. No.: B5805257
M. Wt: 409.4 g/mol
InChI Key: RPCAEQHDNJJIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzamido group and a diphenylpyran moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a benzamido group is introduced to a precursor molecule containing the diphenylpyran moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-benzamido-2-(2,6-diphenylpyran-4-ylidene)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO4/c28-25(20-14-8-3-9-15-20)27-24(26(29)30)21-16-22(18-10-4-1-5-11-18)31-23(17-21)19-12-6-2-7-13-19/h1-17H,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCAEQHDNJJIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=O)O)NC(=O)C3=CC=CC=C3)C=C(O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.